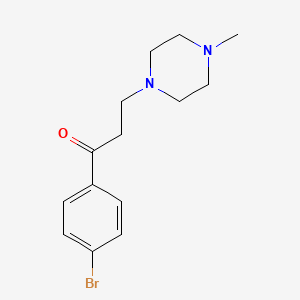
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a bromophenyl group and a methylpiperazine moiety connected by a propanone linker
Vorbereitungsmethoden
The synthesis of 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Synthetic Route: The key steps include the formation of an intermediate imine, followed by reduction to yield the final product. The reaction may be conducted in solvents like ethanol or methanol to ensure proper solubility and reaction efficiency.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and temperature control to ensure selective and efficient transformations. Major products formed from these reactions include various substituted phenylpiperazines and their derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism by which 1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one can be compared with other phenylpiperazine derivatives, such as:
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methoxyphenyl)-3-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methoxy group instead of bromine.
Eigenschaften
Molekularformel |
C14H19BrN2O |
|---|---|
Molekulargewicht |
311.22 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3-(4-methylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H19BrN2O/c1-16-8-10-17(11-9-16)7-6-14(18)12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
OYXWLBKAQMCDNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



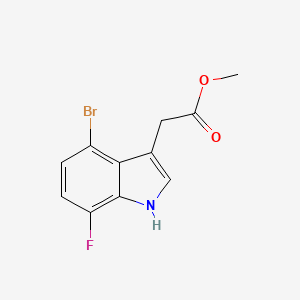
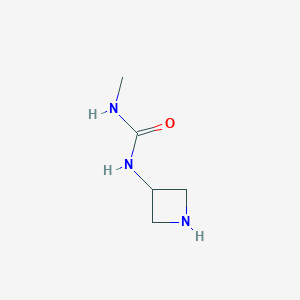

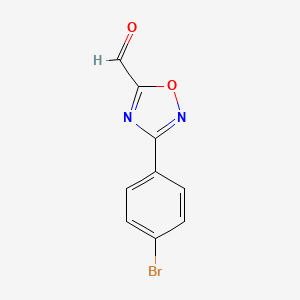
![[2-(6-fluoro-16,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12286655.png)

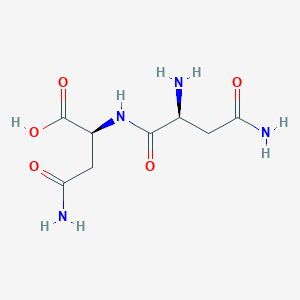
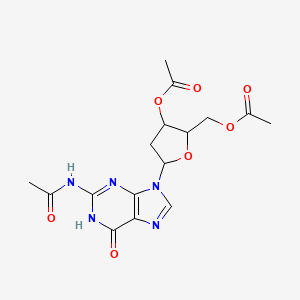

![N-[[(5S)-3-[4-[(2-Hydroxyethyl)amino]phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide (Linezolid Impurity)](/img/structure/B12286679.png)



